5-cyclopropyl-N-((1-(2-methylpyridin-4-yl)piperidin-4-yl)methyl)isoxazole-3-carboxamide
CAS No.: 2034381-96-7
VCID: VC5076545
Molecular Formula: C19H24N4O2
Molecular Weight: 340.427
* For research use only. Not for human or veterinary use.

Description |
5-cyclopropyl-N-((1-(2-methylpyridin-4-yl)piperidin-4-yl)methyl)isoxazole-3-carboxamide is a complex organic compound belonging to the class of isoxazole carboxamides. This compound is notable for its potential applications in medicinal chemistry, particularly in the development of pharmaceuticals aimed at treating various diseases, including inflammatory and degenerative conditions. Synthesis of 5-cyclopropyl-N-((1-(2-methylpyridin-4-yl)piperidin-4-yl)methyl)isoxazole-3-carboxamideThe synthesis of this compound involves several steps, typically employing reagents like HATU (a coupling reagent), DMSO (as a solvent), and various bases such as triethylamine to facilitate the formation of the desired bonds. Reaction conditions require careful temperature control and specific time frames to ensure optimal yield and purity of the product. Synthetic Steps
Biological Activity and Mechanism of ActionThe biological activity of 5-cyclopropyl-N-((1-(2-methylpyridin-4-yl)piperidin-4-yl)methyl)isoxazole-3-carboxamide primarily involves its interaction with specific biological targets such as kinases or receptors involved in inflammatory pathways. Studies suggest that compounds in this class may inhibit kinase activity by binding to the active site or allosteric sites, thereby modulating signaling pathways associated with cell proliferation and inflammation. Potential Applications
Analytical TechniquesRelevant analyses such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are often employed to confirm the structure and purity of the compound. These techniques provide detailed information about the molecular structure and help in identifying potential impurities. Analytical Data
Research Findings and Future DirectionsResearch on 5-cyclopropyl-N-((1-(2-methylpyridin-4-yl)piperidin-4-yl)methyl)isoxazole-3-carboxamide highlights its potential in medicinal chemistry. Future studies should focus on optimizing its synthesis, exploring its pharmacokinetic properties, and evaluating its efficacy in preclinical models of disease. Future Research Directions
|
||||||
---|---|---|---|---|---|---|---|
CAS No. | 2034381-96-7 | ||||||
Product Name | 5-cyclopropyl-N-((1-(2-methylpyridin-4-yl)piperidin-4-yl)methyl)isoxazole-3-carboxamide | ||||||
Molecular Formula | C19H24N4O2 | ||||||
Molecular Weight | 340.427 | ||||||
IUPAC Name | 5-cyclopropyl-N-[[1-(2-methylpyridin-4-yl)piperidin-4-yl]methyl]-1,2-oxazole-3-carboxamide | ||||||
Standard InChI | InChI=1S/C19H24N4O2/c1-13-10-16(4-7-20-13)23-8-5-14(6-9-23)12-21-19(24)17-11-18(25-22-17)15-2-3-15/h4,7,10-11,14-15H,2-3,5-6,8-9,12H2,1H3,(H,21,24) | ||||||
Standard InChIKey | BVMSTGRFGNIVMB-UHFFFAOYSA-N | ||||||
SMILES | CC1=NC=CC(=C1)N2CCC(CC2)CNC(=O)C3=NOC(=C3)C4CC4 | ||||||
Solubility | not available | ||||||
PubChem Compound | 92074636 | ||||||
Last Modified | Aug 17 2023 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume